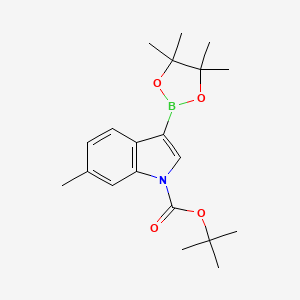
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO4 . It is a piperidinecarboxylate ester and a delta-lactam .
Synthesis Analysis
Piperidones, including “tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for “tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate” is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 . The Canonical SMILES for this compound is CC©©OC(=O)N1CCC(CC1=O)O .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate” is 215.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 215.11575802 g/mol . The Topological Polar Surface Area is 66.8 Ų .Scientific Research Applications
-
Pharmaceutical Synthesis
- 1-Boc-4-piperidone is used as a precursor in the synthesis of synthetic drugs . It serves as a building block for the preparation of selective ligands .
- It may be used in the synthesis of (3 E ,5 E )-3,5-bis (2,5-dimethoxybenzylidene)-1- t -butoxycarbonylpiperidin-4-one (RL197) .
- It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .
-
Chemical Reactions
- The compound has been used in a reaction with tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These are promising synthons for the preparation of diverse piperidine derivatives .
-
Chemical Analysis
-
Chemical Synthesis
-
Chemical Supply
-
Material Science
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXWAQHQHPYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719213 |
Source


|
| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
CAS RN |
1245646-10-9 |
Source


|
| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)


